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molecular formula C10H22N4 B1672426 Guanethidine CAS No. 55-65-2

Guanethidine

Cat. No. B1672426
M. Wt: 198.31 g/mol
InChI Key: ACGDKVXYNVEAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09175116B2

Procedure details

First, 12 g (0.046 mol) of paradodecyl aniline was dissolved in 100 mL of THF and then put into a 100 mL three-neck round bottom flask. To this solution was added dropwise through a funnel over 10 minutes an acid remover prepared by mixing imidazole and triethyl amine at an equivalent mole ratio (0.023 mol). Then, to the resulting solution was slowly added dropwise through a dropping funnel over 20 minutes under a nitrogen atmosphere a solution prepared by dissolving 3.8 mL (0.047 mol) of acryloyl chloride in 20 mL of THF. At this time, the reaction mixture cooled with ice so as to keep its temperature below 5° C. Thereafter, the reaction proceeded at 0° C. for 6 hours, and then at 25° C. for 9 hours. After the completion of the reaction, the resulting solution was filtered with a filtering paper to remove salt precipitates, and then the solvent was eliminated by using an evaporator. The obtained solids were dissolved in 100 mL of dichloromethane and put into a separating funnel together with 50 mL of an aqueous solution of 10% NaHCO3 and shaken strongly to separate the aqueous solution layer and to remove the unreacted portion of acryloyl chloride. To the dichloromethane solution being separated was added 1.0 g of magnesium sulfate and the resulting mixture was stirred for 5 hours and filtered to remove a trace amount of water being dissolved in the solvent. The resulting dichloromethane solution was evaporated and then 100 mL of n-hexane was added thereto and stirred for 2 hours, and then was filtered to remove an unreacted portion of paradodecyl aniline remained in the solution. The solvent was removed from the resulting solution by using an evaporator to provide white solids of DOPAM (Yield: 95%). The chemical structure of DOPAM as synthesized was confirmed by a 1H nuclear magnetic resonance (1H-NMR) spectrum, and the results are the same as follows:
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=CC=1)[CH2:2][CH2:3]CCCCCCCCC.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1.C([N:27](CC)CC)C.C(Cl)(=O)C=C>C1COCC1>[CH2:13]1[CH2:1][CH2:2][CH2:3][N:17]([CH2:24][CH2:23][N:22]=[C:21]([NH2:27])[NH2:20])[CH2:16][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
shaken strongly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
put into a 100 mL three-neck round bottom flask
ADDITION
Type
ADDITION
Details
To this solution was added dropwise through a funnel over 10 minutes an acid remover
Duration
10 min
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
Then, to the resulting solution was slowly added dropwise through a dropping funnel over 20 minutes under a nitrogen atmosphere a solution
Duration
20 min
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
At this time, the reaction mixture cooled with ice so as
CUSTOM
Type
CUSTOM
Details
its temperature below 5° C
WAIT
Type
WAIT
Details
at 25° C. for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered with a filtering paper
CUSTOM
Type
CUSTOM
Details
to remove salt
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
an evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solids were dissolved in 100 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
put into a separating funnel together with 50 mL of an aqueous solution of 10% NaHCO3
CUSTOM
Type
CUSTOM
Details
to separate the aqueous solution layer
CUSTOM
Type
CUSTOM
Details
to remove the unreacted portion of acryloyl chloride
CUSTOM
Type
CUSTOM
Details
To the dichloromethane solution being separated
ADDITION
Type
ADDITION
Details
was added 1.0 g of magnesium sulfate
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a trace amount of water being
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the solvent
CUSTOM
Type
CUSTOM
Details
The resulting dichloromethane solution was evaporated
ADDITION
Type
ADDITION
Details
100 mL of n-hexane was added
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove an unreacted portion of paradodecyl aniline
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the resulting solution
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1CCCN(CCC1)CCN=C(N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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